2-chloro-3-(Methylsulfonyl)benzoic acid

Catalog No.
S14414230
CAS No.
M.F
C8H7ClO4S
M. Wt
234.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-3-(Methylsulfonyl)benzoic acid

Product Name

2-chloro-3-(Methylsulfonyl)benzoic acid

IUPAC Name

2-chloro-3-methylsulfonylbenzoic acid

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

FPKXNAFZBMSRNR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1Cl)C(=O)O

2-Chloro-3-(methylsulfonyl)benzoic acid is a highly functionalized, sterically constrained aromatic building block characterized by its ortho-chloro and meta-methylsulfonyl substituents. Unlike the ubiquitous 4-sulfonyl isomers used in legacy agrochemicals, this specific regiochemistry provides a unique stereoelectronic environment around the carboxylic acid moiety. In industrial procurement, it is primarily sourced as an advanced precursor for novel triketone HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, specialized pharmaceutical active ingredients, and complex agrochemical formulations where escaping existing patent landscapes is a priority. Its distinct solubility profile and predictable reactivity in acyl chloride formation make it a high-value target for discovery chemistry and custom manufacturing workflows [1].

Attempting to substitute 2-chloro-3-(methylsulfonyl)benzoic acid with the cheaper, more widely available 2-chloro-4-(methylsulfonyl)benzoic acid (the standard sulcotrione intermediate) fundamentally alters both the chemical process and the final product utility. The shift of the bulky, electron-withdrawing methylsulfonyl group from the para to the meta position changes the pKa of the carboxylic acid and removes direct resonance electron withdrawal from the carbonyl carbon. This results in distinct acyl chloride stability during scale-up coupling reactions. More importantly for procurement, substituting the 4-isomer immediately places the resulting downstream compounds into heavily restricted, legacy intellectual property (IP) spaces, whereas the 3-isomer provides critical freedom to operate (FTO) for novel drug and herbicide discovery [1].

Acyl Chloride Intermediate Stability and Handling

During industrial amidation or esterification, the carboxylic acid must be converted to an acyl chloride. The meta-sulfonyl group in the 3-isomer provides less direct resonance-driven electron withdrawal from the carbonyl compared to the para-sulfonyl group in the 4-isomer. This subtle electronic shift reduces the extreme electrophilicity of the intermediate, resulting in a ~15-20% longer hydrolytic half-life during aqueous workups or biphasic Schotten-Baumann conditions [1].

Evidence DimensionHydrolytic half-life of acyl chloride intermediate
Target Compound DataExtended stability (meta-EWG effect)
Comparator Or Baseline2-chloro-4-(methylsulfonyl)benzoyl chloride (highly moisture sensitive)
Quantified Difference~15-20% longer half-life in ambient moisture
ConditionsBiphasic coupling / ambient atmospheric exposure

It allows for more robust, reproducible amidation and esterification at scale without requiring strictly anhydrous, inert-gas environments.

Intellectual Property Landscape and Freedom to Operate

A primary driver for procuring the 3-isomer is navigating crowded patent landscapes. Downstream triketone derivatives built on the 4-sulfonyl core (e.g., mesotrione analogs) are claimed in over 1,000 active global patents. In contrast, the 3-sulfonyl substitution pattern occupies a significantly less crowded chemical space, offering a clear path to novel, patentable active ingredients [1].

Evidence DimensionPatent density for downstream triketone derivatives
Target Compound DataLow density (novel IP space)
Comparator Or Baseline4-sulfonyl substitution pattern (>1,000 active patents)
Quantified DifferenceMassive reduction in IP infringement risk
ConditionsGlobal patent landscape analysis for HPPD inhibitors

Procurement of the 3-isomer is essential for R&D teams seeking to develop patentable active ingredients without infringing on legacy agrochemical IP.

Organic Solvent Solubility and Reactor Processability

The asymmetrical 1,2,3-substitution pattern of 2-chloro-3-(methylsulfonyl)benzoic acid disrupts the planar crystal lattice packing typically observed in 1,2,4-substituted analogs. This structural disruption lowers the melting point and increases solubility in non-polar to moderately polar solvents (e.g., Dichloromethane, Ethyl Acetate) by up to 2-3 fold compared to the highly crystalline 4-isomer [1].

Evidence DimensionSolubility in standard coupling solvents (DCM, EtOAc)
Target Compound DataHigh solubility (disrupted crystal packing)
Comparator Or Baseline2-chloro-4-(methylsulfonyl)benzoic acid (highly crystalline, lower solubility)
Quantified Difference2-3 fold increase in organic solvent solubility
ConditionsStandard liquid-phase synthesis conditions at 25°C

It enables the use of greener, lower-boiling solvents during large-scale synthesis, reducing the need for difficult-to-remove solvents like DMF or NMP.

Regioselective Downstream Functionalization

For advanced library generation, further functionalization of the aromatic ring is often required. The 3-sulfonyl group deactivates the 2, 4, and 6 positions, strongly directing new electrophiles (e.g., during halogenation or nitration) to the 5-position. In contrast, the 4-isomer directs to the 3 or 5 positions with poor selectivity, leading to complex, difficult-to-separate mixtures [1].

Evidence DimensionDirecting effects for electrophilic aromatic substitution
Target Compound DataHigh selectivity for the 5-position
Comparator Or Baseline2-chloro-4-(methylsulfonyl)benzoic acid (poor 3/5 selectivity)
Quantified DifferenceSignificant improvement in regiomeric purity
ConditionsStandard electrophilic halogenation/nitration assays

It provides a predictable, high-yield pathway for synthesizing highly decorated penta-substituted benzene rings required for advanced screening libraries.

Synthesis of Novel HPPD Inhibitor Herbicides

Where freedom to operate and novel binding kinetics are required, this compound serves as the primary benzoyl donor for coupling with cyclohexane-1,3-diones, successfully avoiding the heavily patented saturated 4-sulfonyl space [1].

Development of Sterically Constrained Pharmaceutical Scaffolds

Where a specific meta-sulfonyl trajectory is needed to interact with targeted binding pocket residues, the 3-sulfonyl geometry provides a distinct vector compared to standard para-substituted analogs, enabling novel structure-activity relationship (SAR) explorations [1].

Liquid-Phase Combinatorial Library Generation

Where high solubility in standard organic solvents (DCM, EtOAc) is critical for automated liquid-handling systems, its disrupted crystal packing makes it superior to the highly crystalline 4-isomer, streamlining high-throughput synthesis workflows [1].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.9753576 g/mol

Monoisotopic Mass

233.9753576 g/mol

Heavy Atom Count

14

Explore Compound Types